molecular formula C6H13NO B3189959 (3R,4R)-3-methylpiperidin-4-ol CAS No. 373604-43-4

(3R,4R)-3-methylpiperidin-4-ol

Cat. No.: B3189959
CAS No.: 373604-43-4
M. Wt: 115.17 g/mol
InChI Key: OAQDXXYGSGJMGR-PHDIDXHHSA-N
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Description

(3R,4R)-3-Methylpiperidin-4-ol is a chiral piperidine derivative characterized by a hydroxyl group at the 4-position and a methyl group at the 3-position on the piperidine ring. Its hydrochloride salt (CAS: 1391422-99-3) has a molecular formula of C₉H₁₁BrClN and a molecular weight of 248.55 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of kinase inhibitors and other bioactive molecules. Its stereochemical configuration (3R,4R) is critical for its interactions with biological targets, as enantiomers and diastereomers often exhibit distinct pharmacological profiles .

Properties

IUPAC Name

(3R,4R)-3-methylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-4-7-3-2-6(5)8/h5-8H,2-4H2,1H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQDXXYGSGJMGR-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-methylpiperidin-4-ol can be achieved through several methods. One common approach involves the asymmetric 1,3-dipolar cycloaddition reaction. This method utilizes a dipolarophile, such as (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam, and an achiral ylide precursor, such as N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine . The reaction proceeds under controlled conditions to yield the desired product with high stereoselectivity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis techniques. These methods are designed to maximize yield and minimize the use of hazardous reagents. For example, a preparation method involving the use of L-di-p-toluoyltartaric acid salt has been developed, which avoids the use of extremely dangerous chemicals like lithium aluminum hydride . This method is advantageous due to its high yield, cost-effectiveness, and ease of industrialization.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-methylpiperidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to produce derivatives with different properties and applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Drug Development

(3R,4R)-3-methylpiperidin-4-ol serves as a crucial building block in the synthesis of several bioactive compounds. Its structural features allow for the modification and development of new pharmaceuticals. For instance, it has been used in the synthesis of inhibitors targeting specific protein kinases, which are essential in treating various diseases, including autoimmune conditions and cancers .

Neurological Research

Research indicates that this compound may interact with central nervous system targets, suggesting its potential role in treating neurological disorders. Its ability to modulate enzyme activity positions it as a candidate for further pharmacological studies aimed at understanding its therapeutic effects on conditions like depression or anxiety.

Chiral Synthesis

The compound's chirality is significant for synthesizing optically active drugs. It can be utilized in asymmetric synthesis processes to produce other chiral intermediates, which are essential in developing enantiomerically pure drugs .

Synthesis of Derivatives

This compound can be chemically modified to create derivatives with enhanced properties or activities. These derivatives can be tailored for specific applications in pharmaceuticals or agrochemicals .

Inhibitors of Protein Kinases

A notable application of this compound derivatives is their use as inhibitors of Janus kinase (JAK) pathways. For example, compounds derived from this piperidine structure have been explored for their immunosuppressive properties, making them relevant in treatments for rheumatoid arthritis and other inflammatory diseases .

Synthesis Methodologies

Several synthetic routes have been developed to produce this compound and its derivatives efficiently:

  • One method involves the reduction of 4-picoline derivatives to obtain the desired piperidine structure with high yields and purity .
  • Another approach utilizes chiral catalysts to achieve asymmetric reductions that enhance the enantiomeric excess of the final products .

Mechanism of Action

The mechanism of action of (3R,4R)-3-methylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, such as protein kinases, by binding to their active sites and blocking their activity . This inhibition can modulate various cellular processes, making the compound valuable in therapeutic applications.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Key Substituents Molecular Weight (g/mol) Biological Activity/Application Evidence Source
This compound HCl 3-Me, 4-OH 248.55 Synthetic intermediate
(3S,4R)-3-Methylpiperidin-4-ol HCl 3-Me (S-configuration), 4-OH 155.60 (free base) Supplier-available research chemical
BLU-945 Derivative (Compound 10) 3-F, 4-OH, naphthyridine 466 ([M+H]+) EGFR inhibition (anti-cancer)
Piperidin-4-one (Compound II) 3-Cl, 3-Me, 4-keto ~300 (estimated) Anti-proliferative (JAK/STAT inhibition)
Tofacitinib Intermediate 1-benzyl, 4-Me - JAK inhibitor synthesis

Key Research Findings

  • Stereochemical Impact : The (3R,4R) configuration optimizes hydrogen bonding in kinase active sites, as seen in intermediates for kinase inhibitors. Diastereomers like (3S,4R)-3-methylpiperidin-4-ol show reduced efficacy in target binding .
  • Fluorination Trade-offs : Fluorine at the 3-position (e.g., BLU-945 derivatives) improves metabolic stability but requires careful balancing with solubility parameters .
  • Ketone vs. Hydroxyl : Piperidin-4-ones demonstrate distinct mechanisms (e.g., apoptosis induction via p53/Bax upregulation) compared to hydroxyl-bearing analogs, highlighting functional group versatility .

Biological Activity

(3R,4R)-3-methylpiperidin-4-ol is a chiral compound belonging to the piperidine family, recognized for its unique stereochemistry and significant biological activity. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a six-membered piperidine ring with a hydroxyl group at the fourth carbon and a methyl group at the third carbon position. Its molecular formula is C6H13NOC_6H_{13}NO, and it has been identified as a valuable intermediate in the synthesis of various bioactive molecules, particularly in medicinal chemistry.

Interaction with Biological Targets

This compound interacts with specific proteins or enzymes, influencing their functions. It is known to act as an enzyme inhibitor , particularly targeting protein kinases. This inhibition can alter cellular signaling pathways, leading to potential therapeutic effects in various diseases.

Biochemical Pathways

The compound's interaction with its targets may result in downstream effects on biochemical pathways associated with neurological disorders and other conditions. Understanding these pathways is crucial for elucidating the therapeutic potential of this compound.

Biological Activity

Research indicates that this compound exhibits significant biological activity, including:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act on various receptors, potentially influencing neurotransmitter systems and offering therapeutic benefits in treating conditions such as anxiety and depression .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. The compound was found to enhance cell viability and reduce markers of oxidative damage .
  • Antidepressant Activity : In preclinical models, this compound exhibited antidepressant-like effects. It was shown to increase levels of serotonin and norepinephrine in the brain, suggesting its potential use as an antidepressant agent .
  • Analgesic Properties : The compound has also been evaluated for its analgesic properties. In animal models, it demonstrated significant pain-relieving effects comparable to standard analgesics, indicating its potential for pain management .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
(3S,4S)-3-methylpiperidin-4-olEnantiomeric formDifferent pharmacokinetics and biological activity
1-MethylpiperidineLacks hydroxyl groupSimpler structure; different reactivity
Rac-(3R,4S)-3-methylpiperidin-4-olSimilar piperidine structureExhibits distinct biological activities

The stereochemistry of this compound plays a critical role in its interactions with biological targets, differentiating it from other related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-3-methylpiperidin-4-ol
Reactant of Route 2
(3R,4R)-3-methylpiperidin-4-ol

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